5-Bromo-1H-benzo[d]imidazol-2-amine (CAS 791595-74-9) is a bifunctional heterocyclic building block characterized by a reactive primary amine at the 2-position and a bromine atom at the 5-position of the benzimidazole core[1]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a precursor for cross-coupling reactions, selective N-arylation, and scaffold hopping in medicinal chemistry [2]. Its dual functionality allows for orthogonal reactivity—the 5-bromo site is utilized for palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, while the 2-amino group serves as a hydrogen-bond donor or a site for acylation. Recent materials science applications also leverage its specific steric and electronic profile as a secondary ligand in the synthesis of hierarchical metal-organic frameworks (MOFs) to engineer mesoporous cavities [1].
Substituting 5-bromo-1H-benzo[d]imidazol-2-amine with the unhalogenated 2-aminobenzimidazole or the structurally analogous 2-amino-6-bromobenzothiazole frequently leads to process failures or sub-optimal end-product performance [1]. In medicinal chemistry, benzothiazole-based kinase inhibitors are known to undergo rapid metabolic deacetylation in hepatocytes; utilizing the benzimidazole core of 791595-74-9 critically mitigates this liability while preserving target affinity [1]. In materials science, specifically zeolitic imidazolate framework (ZIF) engineering, standard ligands like 2-methylimidazole form overly stable, uniform micropores. The specific incorporation of the 2-amino group in 5-bromo-1H-benzo[d]imidazol-2-amine weakens Zn-Nβ covalent bonds, enabling selective ligand removal (SeLiRe) to generate mesoporous cavities that are impossible to achieve with generic sodalite-type ZIF precursors [2].
In the synthesis of advanced zeolitic imidazolate frameworks (ZIFs) for water purification, the choice of secondary ligand dictates the final pore architecture. When 5-bromo-1H-benzo[d]imidazol-2-amine is utilized as a secondary ligand, the NH2 group creates weaker Zn-Nβ covalent bonds [1]. This facilitates a selective ligand removal (SeLiRe) process that generates a composite pore-type structure featuring both micro- and mesopores. Quantitative analysis demonstrates that ZIFs engineered with this specific brominated benzimidazole achieve a methylene blue adsorption capacity of 28.1 mg/g. This represents a 53-fold increase in water pollutant adsorption compared to traditional sodalite-type ZIFs synthesized with standard 2-methylimidazole ligands [1].
| Evidence Dimension | Methylene blue adsorption capacity (Qm) |
| Target Compound Data | 28.1 mg/g (using 5-bromo-1H-benzo[d]imidazol-2-amine as secondary ligand) |
| Comparator Or Baseline | Traditional sodalite-type ZIFs (e.g., ZIF-8 via 2-methylimidazole) (~0.53 mg/g) |
| Quantified Difference | 53-fold higher adsorption capacity |
| Conditions | Selective ligand removal (SeLiRe) treated ZIFs evaluated for aqueous dye adsorption |
Procuring this specific ligand allows materials scientists to reliably engineer mesoporous defects into MOFs, drastically accelerating mass transport for industrial filtration and catalysis.
A major hurdle in the development of PI3K/mTOR dual inhibitors is the rapid metabolic deacetylation of 2-aminobenzothiazole pharmacophores in vivo. To overcome this, researchers utilize 5-bromo-1H-benzo[d]imidazol-2-amine as a critical scaffold-hopping precursor to synthesize 6,5-heterocyclic benzimidazole analogs [1]. By replacing the sulfur atom of the benzothiazole with the nitrogen-rich benzimidazole core, the resulting derivatives exhibit drastically improved metabolic stability in hepatocyte assays while maintaining essential hydrogen-bonding interactions in the kinase active site. This strategic substitution prevents the rapid loss of the acetyl group, preserving the molecule's in vitro potency and in vivo efficacy profile compared to the benzothiazole baseline [1].
| Evidence Dimension | Resistance to metabolic deacetylation |
| Target Compound Data | Benzimidazole analogs (derived from 791595-74-9) resist rapid deacetylation |
| Comparator Or Baseline | 2-Aminobenzothiazole analogs (e.g., N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide) |
| Quantified Difference | Significant reduction in deacetylated metabolite formation in hepatocytes |
| Conditions | In vitro hepatocyte metabolism assays and in vivo pharmacokinetic profiling |
For pharmaceutical procurement, this building block is essential for rescuing lead compounds that suffer from poor metabolic half-lives due to benzothiazole liability.
In high-throughput screening for novel inhibitors of the bacterial cell wall enzyme MurA, 5-bromo-1H-benzo[d]imidazol-2-amine demonstrated distinct broad-spectrum growth inhibition [1]. Unlike several FDA-approved reference drugs (such as albendazole and diflunisal) which only exhibited efficacy against Gram-negative E. coli, this specific brominated benzimidazole achieved a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL against both E. coli and the Gram-positive L. innocua [1]. The presence of both the bromine atom and the 2-amino group provides the necessary stereoelectronic profile to interact with the MurA active site across divergent bacterial strains.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) across bacterial strains |
| Target Compound Data | 0.5 mg/mL for both L. innocua (Gram-positive) and E. coli (Gram-negative) |
| Comparator Or Baseline | Albendazole and diflunisal (active only against E. coli at 0.0625 mg/mL, inactive against L. innocua) |
| Quantified Difference | Dual-strain efficacy vs. single-strain efficacy |
| Conditions | In vitro broth microdilution assays for MurA-targeted growth inhibition |
This compound serves as a validated, dual-active hit scaffold for procurement teams sourcing building blocks for broad-spectrum antibiotic development programs.
The synthesis of high-performance non-linear optical (NLO) materials requires precursors that can support strong push-pull electronic systems. 5-Bromo-1H-benzo[d]imidazol-2-amine is highly favored over unhalogenated benzimidazoles because the 5-bromo substituent acts as a strong electron-withdrawing anchor [1]. When subjected to Cu(II)-catalyzed selective N-arylation, the resulting derivatives exhibit an energy gap of 4.93 to 5.07 eV. The synergistic effect of the bromine atom and the functionalized amine maximizes the polarizability of the molecule, indicating excellent charge division across the chemical system, which is a fundamental requirement for sensory and optical materials compared to unhalogenated baselines [1].
| Evidence Dimension | HOMO-LUMO Energy Gap and Polarizability |
| Target Compound Data | Energy gap of 4.93-5.07 eV with high polarizability (αo) upon N-arylation |
| Comparator Or Baseline | Unhalogenated 2-aminobenzimidazole derivatives |
| Quantified Difference | Enhanced push-pull electron density distribution |
| Conditions | Density functional theory (DFT) at PBE0-D3BJ/def2-TZVP/SMD level combined with empirical optical testing |
Buyers in organic electronics should specify this exact brominated scaffold to ensure sufficient molecular polarizability for advanced NLO applications.
Directly downstream of its ability to weaken Zn-Nβ bonds, this compound is a validated secondary ligand for manufacturing mesoporous zeolitic imidazolate frameworks [1]. It is recommended for R&D teams developing high-capacity adsorbents for wastewater treatment, specifically for the rapid capture of bulky dye molecules like methylene blue.
Due to its proven ability to bypass the metabolic deacetylation liabilities of benzothiazoles, 5-bromo-1H-benzo[d]imidazol-2-amine is a critical starting material for medicinal chemists synthesizing PI3K or mTOR kinase inhibitors [2]. It provides a metabolically stable, hydrogen-bond-capable hinge-binding motif.
Leveraging its validated dual-activity profile against both Gram-positive and Gram-negative bacteria, this compound is an effective core scaffold for hit-to-lead optimization campaigns targeting the bacterial cell wall enzyme MurA [3].
The compound's specific substitution pattern makes it a preferred building block for Cu(II)-catalyzed N-arylation to produce organic NLO materials [4]. It is suited for procurement by materials science groups developing advanced optical sensors.
Irritant